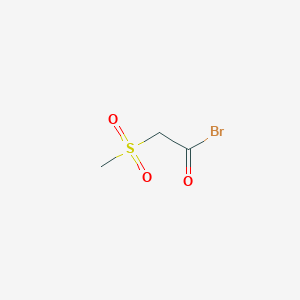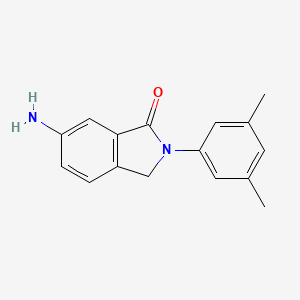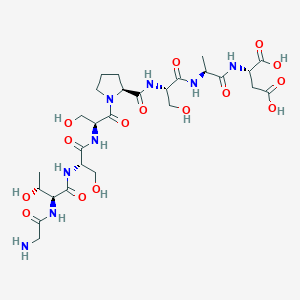![molecular formula C10H9NO4 B12515057 4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione CAS No. 34487-86-0](/img/structure/B12515057.png)
4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione
説明
4-[(4-ヒドロキシフェニル)メチル]オキサゾリジン-2,5-ジオンは、分子式がC10H9NO4、分子量が207.1824の化合物です 。これは、窒素原子と酸素原子を両方とも含む五員環複素環化合物であるオキサゾリジンの誘導体です。
準備方法
4-[(4-ヒドロキシフェニル)メチル]オキサゾリジン-2,5-ジオンの合成は、通常、1,2-アミノアルコールの多成分反応を含みます 。一般的な合成戦略には、以下のようなものがあります。
金属フリーのドミノ環化/マンニッヒ反応: この方法は、1,2-アミノアルコール、ホルムアルデヒド、およびアリールまたはアルキルプロピオール酸の環化と脱炭酸カップリングを含みます.
遷移金属触媒カスケード反応: これらの反応は、遷移金属を使用してオキサゾリジン環の形成を促進します.
拡張されたワンポット不斉アザ電気環化: この方法は、単一の反応容器内でオキサゾリジン誘導体の形成を可能にします.
化学反応解析
4-[(4-ヒドロキシフェニル)メチル]オキサゾリジン-2,5-ジオンは、次のようなさまざまな化学反応を起こします。
これらの反応で使用される一般的な試薬と条件には、ホルムアルデヒド、アリールまたはアルキルプロピオール酸、および遷移金属などがあります 。 これらの反応から形成される主な生成物は、官能化されたオキサゾリジンとオキサゾリジノンです .
科学研究への応用
4-[(4-ヒドロキシフェニル)メチル]オキサゾリジン-2,5-ジオンは、次のようないくつかの科学研究への応用があります。
化学反応の分析
4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the compound into different oxazolidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the oxazolidine ring.
Common reagents and conditions used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metals . The major products formed from these reactions are functionalized oxazolidines and oxazolidinones .
科学的研究の応用
4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione has several scientific research applications, including:
作用機序
4-[(4-ヒドロキシフェニル)メチル]オキサゾリジン-2,5-ジオンの作用機序は、特定の分子標的と経路との相互作用を含みます。 この化合物は、細菌リボソームに結合することで細菌のタンパク質合成を阻害し、必須タンパク質の形成を阻害することができます 。 この機構は、多剤耐性菌に対して有効であることが知られているオキサゾリジノン系抗生物質の機構に似ています .
類似の化合物との比較
4-[(4-ヒドロキシフェニル)メチル]オキサゾリジン-2,5-ジオンは、次のような他のオキサゾリジン誘導体と比較することができます。
モノおよびポリ環式オキサゾリジン: これらの化合物は、構造は似ていますが、環系が異なります.
スピロオキサゾリジン: これらの誘導体は、スピロ環式構造を持ち、独特の化学的性質を与えます.
オキサゾリジノン: これらの化合物は、抗生物質の性質で知られており、4-[(4-ヒドロキシフェニル)メチル]オキサゾリジン-2,5-ジオンと構造的に関連しています.
類似化合物との比較
4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione can be compared with other oxazolidine derivatives, such as:
Mono- and polycyclic oxazolidines: These compounds have similar structures but differ in their ring systems.
Spirooxazolidines: These derivatives have a spirocyclic structure, which imparts unique chemical properties.
Oxazolidinones: These compounds are known for their antibiotic properties and are structurally related to this compound.
特性
IUPAC Name |
4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEAPYNDVBABMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956021 | |
| Record name | 2-Hydroxy-4-[(4-hydroxyphenyl)methyl]-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34487-86-0 | |
| Record name | 4-[(4-Hydroxyphenyl)methyl]-2,5-oxazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34487-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((4-Hydroxyphenyl)methyl)oxazolidine-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034487860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4-[(4-hydroxyphenyl)methyl]-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-hydroxyphenyl)methyl]oxazolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)

![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)


![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)
![Dibutyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12515042.png)




![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)

